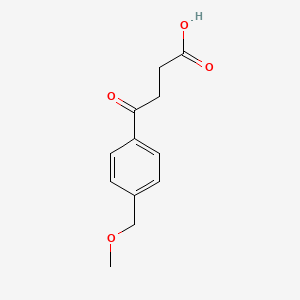

4-(4-Methoxymethylphenyl)-4-oxobutyric acid

Description

4-(4-Methoxymethylphenyl)-4-oxobutyric acid is a derivative of oxobutyric acid featuring a phenyl ring substituted with a methoxymethyl group (–CH₂OCH₃) at the para position. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the polar methoxy group and moderate lipophilicity from the methyl and aromatic components.

Properties

IUPAC Name |

4-[4-(methoxymethyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-8-9-2-4-10(5-3-9)11(13)6-7-12(14)15/h2-5H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYZMYZSMXDNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxymethylphenyl)-4-oxobutyric acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methoxybenzyl chloride with a suitable butyric acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxymethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the butyric acid moiety can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.

Reduction: Formation of 4-(4-Methoxymethylphenyl)-4-hydroxybutyric acid.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(4-Methoxymethylphenyl)-4-oxobutyric acid, commonly referred to as MBBA, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article explores the diverse applications of MBBA, focusing on its roles in medicinal chemistry, material science, and biological research.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of MBBA as an anticancer agent. Research indicates that MBBA can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that MBBA induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.

Anti-inflammatory Properties

MBBA has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Material Science

Polymer Synthesis

In material science, MBBA serves as a building block for synthesizing novel polymers. Its structure allows for the formation of copolymers with enhanced thermal stability and mechanical properties. Research has focused on creating biodegradable polymers incorporating MBBA, which can be useful in packaging and biomedical applications.

Nanocomposites

MBBA has been utilized in the development of nanocomposites. By integrating MBBA into polymer matrices with nanoparticles, researchers have improved material properties such as tensile strength and thermal resistance. These nanocomposites are being explored for applications in electronics and aerospace engineering.

Biological Research

Biochemical Pathway Studies

MBBA's role in biochemical pathways has been a subject of investigation. Studies have shown that it can influence metabolic pathways related to fatty acid metabolism, making it a candidate for studying metabolic disorders. Its effects on lipid profiles have implications for understanding obesity and diabetes.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. By modifying drug release profiles, MBBA can enhance the bioavailability of poorly soluble drugs, making it a valuable tool in pharmaceutical formulations.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of MBBA derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents.

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute demonstrated the synthesis of biodegradable polymers using MBBA as a monomer. The resulting materials showed significant promise for application in environmentally friendly packaging solutions due to their mechanical properties and degradation rates.

Mechanism of Action

The mechanism of action of 4-(4-Methoxymethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations, properties, and applications of 4-(4-Methoxymethylphenyl)-4-oxobutyric acid and related compounds:

Key Observations:

Halogens (e.g., –Br, –Cl): Increase molecular weight and lipophilicity, favoring interactions with hydrophobic enzyme pockets . Amino (–NH₂): Enhances hydrogen bonding, critical for binding to biological targets like mosquito transaminases .

Functional Group Modifications :

- Carboxylic Acid vs. Ester : The free acid form (e.g., fenbufen) is pharmacologically active, while ester derivatives (e.g., methyl esters) are often synthetic intermediates or prodrugs .

Pharmacological Applications: Fenbufen: Biphenyl moiety is essential for COX-2 inhibition, reducing inflammation . Menbutone: Methoxynaphthalene group enhances choleretic activity, improving digestive functions .

Biological Activity

4-(4-Methoxymethylphenyl)-4-oxobutyric acid, also known as a derivative of oxobutyric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 208.21 g/mol. The compound can be synthesized through various organic reactions, including Friedel-Crafts acylation, where toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of oxobutyric acid exhibit antimicrobial activity. A study demonstrated that certain oxobutyric acid derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Apoptosis Induction

Some derivatives have been noted for their ability to induce apoptosis in cancer cell lines. For instance, related compounds have shown promise in triggering programmed cell death, which is crucial for cancer therapy .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Apoptosis induction | Induces cell death in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of oxobutyric acid highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study: Inflammation Modulation

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role in managing inflammatory responses.

Pharmacological Profile

The pharmacological profile suggests that this compound is not only a candidate for further research in antimicrobial and anti-inflammatory domains but also possesses favorable absorption characteristics. It is predicted to be a substrate for P-glycoprotein but not an inhibitor for major CYP450 enzymes, indicating a lower risk for drug-drug interactions .

Q & A

Q. How should researchers interpret conflicting reports on its cytotoxicity in cancer cell lines?

- Answer :

- Source Analysis : Check cell line origins (e.g., HeLa vs. MCF-7) and passage numbers.

- Dose Optimization : Test IC₅₀ across 0.1–100 µM range.

- Metabolic Interference : Assess interference from serum components in culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.